molecular formula C4H7N5O B8817565 2-Amino-4-hydroxy-6-hydrazinopyrimidine CAS No. 6298-85-7

2-Amino-4-hydroxy-6-hydrazinopyrimidine

Cat. No.: B8817565
CAS No.: 6298-85-7
M. Wt: 141.13 g/mol
InChI Key: LUWPFMIHXOPDBK-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-hydrazinopyrimidine (CAS 6298-85-7) is a pyrimidine derivative with the molecular formula C₄H₇N₅O and a molecular weight of 141.13 g/mol . It is also referred to as 2-amino-6-hydrazinyl-1H-pyrimidin-4-one and is commercially available with a purity of ≥98% .

Properties

IUPAC Name

2-amino-4-hydrazinyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4-7-2(9-6)1-3(10)8-4/h1H,6H2,(H4,5,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWPFMIHXOPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285592
Record name 2-Amino-4-hydroxy-6-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-85-7
Record name 6298-85-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42419
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-hydroxy-6-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The physicochemical properties, substituent effects, and biological activities of 2-amino-4-hydroxy-6-hydrazinopyrimidine can be contextualized by comparing it with analogous pyrimidine derivatives. Key compounds for comparison include:

Structural Analogs and Substituent Effects

Table 1: Substituent and Molecular Properties Comparison

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6298-85-7 -OH (4), -NH₂ (2), -NH-NH₂ (6) C₄H₇N₅O 141.13 High reactivity due to hydrazine group
6-Chloro-4-hydroxypyrimidine 4765-77-9 -OH (4), -Cl (6) C₄H₃ClN₂O 130.53 Electron-withdrawing Cl enhances electrophilicity
2-Amino-4-hydroxy-6-methylpyrimidine 3977-29-5 -OH (4), -NH₂ (2), -CH₃ (6) C₅H₇N₃O 125.13 Methyl group increases lipophilicity
2-Amino-4-hydroxy-6-phenoxypyrimidine 313961-69-2 -OH (4), -NH₂ (2), -OPh (6) C₁₀H₉N₃O₂ 203.20 Phenoxy group adds steric bulk
2-Ethyl-4-hydrazinyl-6-methylpyrimidine - -NH-NH₂ (4), -CH₂CH₃ (2), -CH₃ (6) C₇H₁₂N₄ 152.20 Ethyl/methyl groups alter solubility
Key Observations:
  • Hydrazine vs. Chlorine: The hydrazine group in this compound confers nucleophilic and chelating properties, whereas the chlorine in 6-chloro-4-hydroxypyrimidine enhances electrophilic substitution reactions .
  • Methyl vs.
Key Observations:
Key Observations:

    Q & A

    Q. What synthetic routes are effective for preparing 2-Amino-4-hydroxy-6-hydrazinopyrimidine, and how can reaction conditions be optimized?

    The synthesis of hydrazinopyrimidine derivatives often involves reductive amination or substitution reactions. For example, describes a high-yield (91%) method using Dess-Martin periodinane (DMP) to oxidize intermediates in water, followed by reductive amination with sodium cyanoborohydride at pH 5. For this compound, hydrazine could replace aryl amines in similar protocols. Key optimizations include:

    • Oxidation step : Use DMP for efficient aldehyde formation .
    • pH control : Maintain pH ~6 during reductive amination to minimize side reactions .
    • Purification : Recrystallization or column chromatography is critical due to potential byproducts from hydrazine’s reactivity.

    Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

    • IR spectroscopy : Look for characteristic peaks:
      • N-H stretching (3200–3400 cm⁻¹) for hydrazine and amino groups.
      • C=O/C=N stretching (~1650–1700 cm⁻¹) from the pyrimidine ring .
    • ¹H/¹³C NMR :
      • Hydrazine protons (NH-NH₂) appear as broad singlets at δ 4.5–6.0 ppm.
      • Pyrimidine ring protons (C-H) resonate at δ 7.0–8.5 ppm, with splitting patterns dependent on substitution .
      • Carbon signals for C-4 (hydroxy) and C-6 (hydrazino) should align with computed values .

    Q. What safety protocols are essential when handling hydrazine-containing compounds like this compound?

    • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to hydrazine’s potential carcinogenicity .
    • Waste disposal : Segregate and neutralize hydrazine derivatives with acidic solutions (e.g., HCl) before transferring to licensed waste facilities .
    • Storage : Keep under inert gas (argon) to prevent oxidation or decomposition .

    Advanced Research Questions

    Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

    • DFT calculations : Use software like Gaussian to model charge distribution, identifying electrophilic sites (e.g., C-5) prone to substitution.
    • Transition state analysis : Simulate reaction pathways with hydrazine as a nucleophile, comparing activation energies for different leaving groups (e.g., Cl vs. OMe) .
    • Validation : Cross-check computed spectra (IR/NMR) with experimental data to refine models .

    Q. What strategies resolve contradictions in bioactivity data for hydrazinopyrimidines across studies?

    • Purity assessment : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .
    • Assay standardization : Control variables like buffer pH (e.g., phosphate vs. Tris) and incubation time in enzyme inhibition assays (e.g., dihydrofolate reductase) .
    • Metabolite screening : Perform LC-MS to identify degradation products that may alter activity .

    Q. How does the hydrazine group influence the compound’s coordination chemistry in metal complexes?

    • Chelation studies : Hydrazine acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
    • Spectroscopic evidence : Monitor shifts in UV-Vis spectra (e.g., d-d transitions) and ESR signals for paramagnetic complexes .
    • Stoichiometry : Use Job’s method to determine metal-ligand ratios .

    Q. What crystallographic challenges arise when characterizing this compound?

    • Polymorphism : Hydrazine’s flexibility may lead to multiple crystal forms. Screen solvents (e.g., DMSO, ethanol) for optimal crystal growth .
    • Hydrogen bonding : X-ray diffraction reveals extensive H-bond networks between hydrazine, hydroxy, and amino groups, affecting packing density .
    • Thermal stability : TGA-DSC can detect decomposition points (>300°C) correlated with crystal lattice stability .

    Methodological Notes

    • Synthesis Optimization : highlights DMP’s superiority over Ce(NH₄)₂(NO₃)₆ for oxidation steps, reducing side reactions .
    • Analytical Cross-Validation : Combine NMR, IR, and X-ray data with computational predictions to address spectral ambiguities .
    • Bioactivity Reproducibility : Contradictions in enzyme inhibition may stem from hydrate formation; characterize hydrates via Karl Fischer titration .

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